

# A Comparative Analysis of Miv-150 Delivery: Vaginal Gel vs. Intravaginal Ring

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary vaginal delivery systems for the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), Miv-150, for the prevention of HIV transmission: a carrageenan-based gel (PC-1005) and an intravaginal ring (IVR). We will examine the performance of these platforms, presenting key experimental data on formulation, pharmacokinetics, and efficacy. This objective analysis is intended to inform researchers on the relative advantages and characteristics of each delivery system.

## **Executive Summary**

The Miv-150 vaginal gel and intravaginal ring represent two distinct strategies for delivering this potent antiretroviral for HIV prevention. The gel is a short-acting formulation intended for ondemand, coitally-dependent use, while the IVR is a long-acting system designed for sustained, controlled release over an extended period, offering user-independent protection.

Preclinical and clinical data demonstrate that both systems can deliver Miv-150 locally with low systemic absorption. The gel formulation, co-formulated with zinc acetate and carrageenan (PC-1005), has been shown to be well-tolerated in humans and provides high local concentrations of Miv-150 that are active against HIV.[1][2][3] The IVR has demonstrated significant protection against SHIV-RT infection in macaques, highlighting its potential for long-term prevention.[4][5] The choice between these delivery systems involves a trade-off between a user-controlled, on-demand application and a long-acting, "forgettable" method of protection.



## **Data Presentation: Quantitative Comparison**

The following tables summarize key quantitative data from preclinical and clinical studies of Miv-150 vaginal gel and IVRs.

Table 1: Miv-150 Gel (PC-1005) Pharmacokinetics in Humans (Phase 1 Trial)[1][2][3]

| Parameter                                                    | Day 1                      | Day 8       | Day 14      |
|--------------------------------------------------------------|----------------------------|-------------|-------------|
| Plasma MIV-150<br>Cmax (ng/mL)                               | 0.23 ± 0.12                | 0.12 ± 0.05 | 0.10 ± 0.04 |
| Plasma MIV-150<br>AUC0-12h (ng·h/mL)                         | 1.62 ± 0.79                | 0.78 ± 0.35 | 0.69 ± 0.29 |
| CVL MIV-150 Conc. at<br>4h post-dose (ng/mL)                 | 1.1 x 10^5 ± 1.2 x<br>10^5 | -           | -           |
| CVL MIV-150 Conc. at<br>24h post-dose<br>(ng/mL)             | 2.2 x 10^3 ± 4.1 x<br>10^3 | -           | -           |
| Vaginal Tissue MIV-<br>150 Conc. at 4h post-<br>dose (ng/mg) | 0.29 ± 0.29                | -           | -           |

CVL: Cervicovaginal Lavage

Table 2: Miv-150 Intravaginal Ring Pharmacokinetics and Efficacy in Macaques[4]

| IVR Type | MIV-150 Load | In Vitro Daily<br>Release (µ<br>g/day ) | Vaginal Tissue<br>MIV-150 at Day<br>14 (ng/mg) | Efficacy (%<br>Protection vs.<br>SHIV-RT) |
|----------|--------------|-----------------------------------------|------------------------------------------------|-------------------------------------------|
| Silicone | 50 mg        | 33 - 111                                | $0.038 \pm 0.009$                              | Partial Protection                        |
| EVA-40   | 100 mg       | ~100 (estimated)                        | 0.616 ± 0.221                                  | Significant<br>Protection                 |



EVA: Ethylene vinyl acetate

Table 3: Preclinical Efficacy of Miv-150 Gel in Macaques[6]

| Challenge       | Gel Formulation                                        | Application Time<br>Before Challenge | Infection Rate<br>(Infected/Total) |
|-----------------|--------------------------------------------------------|--------------------------------------|------------------------------------|
| Vaginal SHIV-RT | 500 μM MIV-150 in<br>Carrageenan                       | 4 hours                              | 1/7 (14%)                          |
| Vaginal SHIV-RT | 50 μM MIV-150 in<br>Carrageenan (daily for<br>2 weeks) | 8 hours                              | 2/7 (28%)                          |
| Rectal SHIV-RT  | 50 μM MIV-150 in<br>Carrageenan                        | 30 min or 4 hours                    | 0/4 (100% protection)              |

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

## Miv-150 Quantification in Human Plasma, CVL, and Tissue (Gel Study)

Objective: To determine the concentration of Miv-150 in various biological matrices following vaginal administration of PC-1005 gel.

#### Methodology:

- Sample Collection: Plasma, cervicovaginal lavage (CVL), and vaginal tissue biopsies were collected at specified time points before and after gel application.[3]
- Sample Preparation:
  - Plasma samples were processed to precipitate proteins.
  - CVL samples were clarified by centrifugation.
  - Tissue samples were homogenized.



 Analysis: Miv-150 concentrations were determined using a validated liquid chromatographytandem mass spectrometry (LC-MS/MS) method.[2][3]

### In Vitro Miv-150 Release from Intravaginal Rings

Objective: To measure the rate of Miv-150 release from silicone and EVA IVRs in a laboratory setting.

#### Methodology:

- Apparatus: An incubator shaker is typically used.[7]
- Release Medium: A nonionic surfactant such as Solutol in a sodium acetate buffer (pH 4.2) is used to simulate vaginal fluid.[4]
- Procedure:
  - The IVR is placed in a known volume of the release medium at 37°C with constant agitation.
  - At predetermined time points, aliquots of the release medium are withdrawn for analysis.
  - The withdrawn volume is replaced with fresh medium to maintain sink conditions.
- Analysis: The concentration of Miv-150 in the collected aliquots is measured by a suitable analytical method, such as radioimmunoassay (RIA) or HPLC.[4][8]

## **Macaque Efficacy Studies (IVR and Gel)**

Objective: To evaluate the protective efficacy of Miv-150 formulations against vaginal or rectal simian-human immunodeficiency virus (SHIV-RT) challenge in a macaque model.

#### Methodology:

- Animal Model: Depo-Provera-treated female macaques were used to increase susceptibility to infection.
- Product Administration:



- Gel: A single dose or daily doses of Miv-150 gel were administered vaginally or rectally at a specified time before viral challenge.[6]
- IVR: Miv-150-containing or placebo IVRs were inserted for a defined period (e.g., 24 hours or 14 days) before challenge.[4]
- Viral Challenge: Animals were exposed to a high dose of SHIV-RT.[4][6]
- Follow-up and Analysis:
  - Animals were monitored for 24 weeks for signs of infection.[4]
  - Plasma samples were collected regularly to measure viral load (viral RNA copies).
  - Infection status was confirmed by seroconversion and/or persistent viremia.

## **Mechanism of Action and Experimental Workflows**

The following diagrams illustrate the mechanism of action of Miv-150 and the general workflows for the described experiments.





Click to download full resolution via product page

Caption: Miv-150 inhibits HIV-1 reverse transcriptase.



#### Pharmacokinetic Study Workflow

## Clinical/Preclinical Phase **Product Administration** (Gel or IVR) Biological Sample Collection (Blood, CVL, Tissue) Analytical Phase Sample Preparation (Extraction, Homogenization) LC-MS/MS or RIA Analysis Data Analysis Phase Drug Concentration Quantification Pharmacokinetic Parameter Calculation (Cmax, AUC)

Click to download full resolution via product page

Caption: General workflow for pharmacokinetic studies.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. First-in-Human Trial of MIV-150 and Zinc Acetate Coformulated in a Carrageenan Gel: Safety, Pharmacokinetics, Acceptabi... [ouci.dntb.gov.ua]
- 2. First-in-Human Trial of MIV-150 and Zinc Acetate Coformulated in a Carrageenan Gel: Safety, Pharmacokinetics, Acceptability, Adherence, and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Trial of MIV-150 and Zinc Acetate Coformulated in a Carrageenan Gel: Safety, Pharmacokinetics, Acceptability, Adherence, and Pharmacodynamics PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Intravaginal Ring That Releases the NNRTI MIV-150 Reduces SHIV Transmission in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "An intravaginal ring that releases the NNRTI MIV-150 reduces SHIV tran" by Rachel Singer, Paul Mawson et al. [knowledgecommons.popcouncil.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. The Nonnucleoside Reverse Transcriptase Inhibitor MIV-150 in Carrageenan Gel Prevents Rectal Transmission of Simian/Human Immunodeficiency Virus Infection in Macaques PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Miv-150 Delivery: Vaginal Gel vs. Intravaginal Ring]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677211#comparing-miv-150-gel-versus-intravaginal-ring-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com